3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, substituted with a fluorophenyl group, a methyl group, and a piperidinylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and piperidinylphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-5-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents, which may exhibit varying degrees of activity and selectivity.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-26-20(14-19(25-26)15-8-10-16(23)11-9-15)22(29)24-17-5-4-6-18(13-17)27-12-3-2-7-21(27)28/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJMKJYBDMSSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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